

# Protocol for assessing SBC-110736 effect on dsDNA release

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## Compound of Interest

Compound Name: SBC-110736

Cat. No.: B15573659

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## Application Note & Protocol

Topic: Protocol for Assessing the Effect of **SBC-110736** on dsDNA Release and cGAS-STING Pathway Activation

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Extracellular double-stranded DNA (dsDNA) released from damaged or dying cells is a potent trigger of the innate immune system. In the cytosol, this dsDNA is detected by the sensor cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein.[2][4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][5][6] Phosphorylated IRF3 (p-IRF3) dimerizes, translocates to the nucleus, and drives the expression of type I interferons (e.g., IFN- $\beta$ ) and other inflammatory cytokines.[2][4]

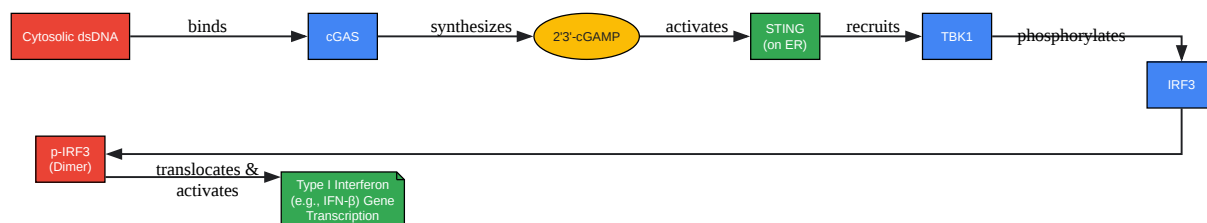
**SBC-110736** is a small molecule inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9).[7][8][9] Beyond its role in cholesterol metabolism, **SBC-110736** has been shown to reduce the release of dsDNA from UVB-induced keratinocytes and inhibit the subsequent activation of the cGAS-STING pathway in macrophages.[9] This suggests a potential

therapeutic role for **SBC-110736** in modulating inflammatory responses driven by cytosolic dsDNA.

This document provides detailed protocols to assess the effect of **SBC-110736** on dsDNA release and the subsequent activation of the cGAS-STING signaling pathway.

## cGAS-STING Signaling Pathway

The following diagram illustrates the key steps in the cGAS-STING pathway, from cytosolic dsDNA sensing to the production of Type I interferons.

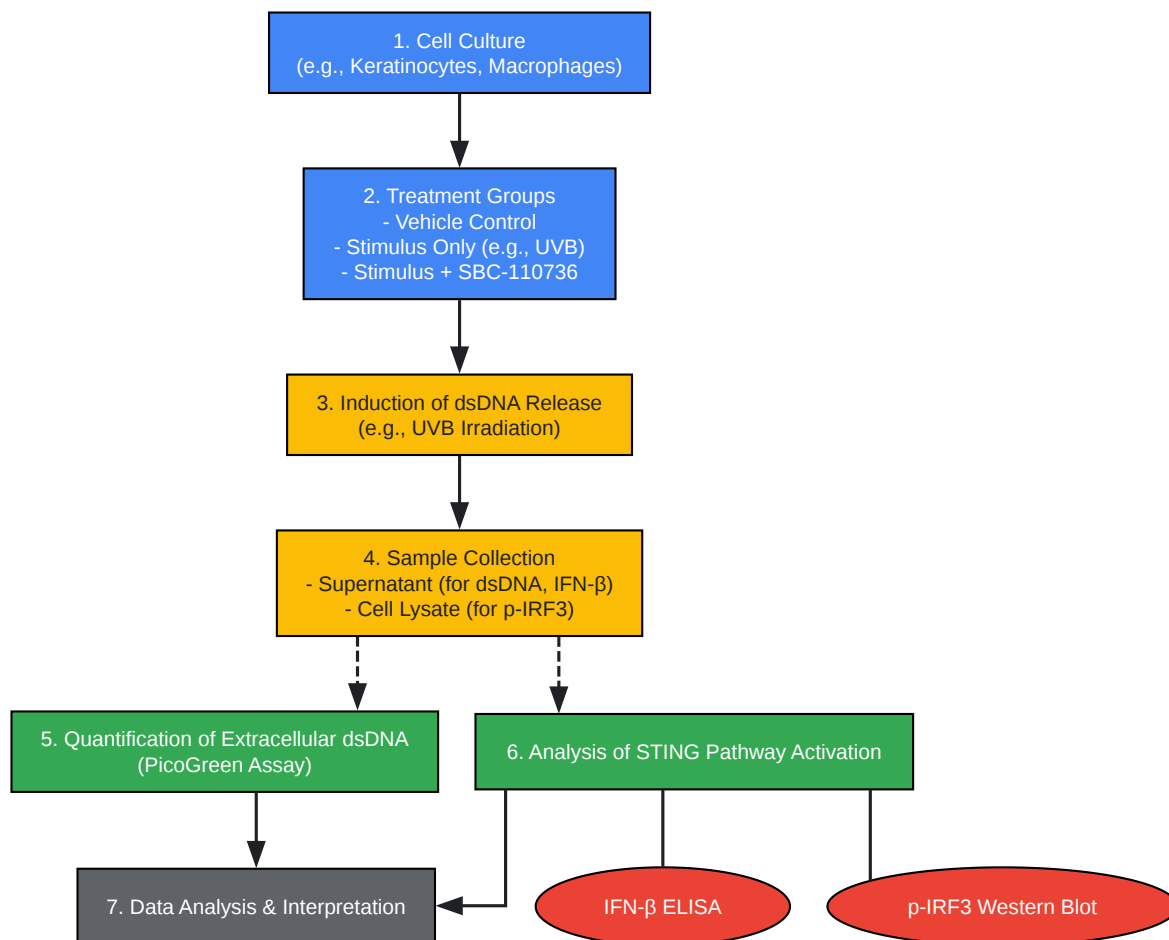


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**Caption:** The cGAS-STING innate immune signaling pathway.

## Experimental Workflow Overview

The general workflow to assess the activity of **SBC-110736** involves cell culture, induction of dsDNA release, treatment with the compound, and subsequent analysis of extracellular dsDNA and downstream signaling markers.



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**Caption:** General experimental workflow for assessing **SBC-110736** activity.

## Experimental Protocols

### Protocol 1: Cell Culture and Treatment

This protocol describes the culture of human keratinocytes, treatment with **SBC-110736**, and induction of dsDNA release using UVB irradiation.

- **Cell Seeding:** Plate primary human epidermal keratinocytes (NHEK) in a 12-well plate at a density of  $2 \times 10^5$  cells/well. Culture in Keratinocyte Growth Medium at 37°C and 5% CO<sub>2</sub> until 70-80% confluent.
- **Compound Preparation:** Prepare a stock solution of **SBC-110736** in DMSO.<sup>[8]</sup> Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- **Pre-treatment:** Remove the culture medium and replace it with medium containing either vehicle (DMSO) or the desired concentration of **SBC-110736**. Incubate for 2 hours.
- **UVB Irradiation:**
  - Remove the medium and wash cells twice with sterile Phosphate-Buffered Saline (PBS).
  - Leave a thin film of PBS on the cells and irradiate with a single dose of UVB (e.g., 50 mJ/cm<sup>2</sup>).
  - Remove the PBS and add back the corresponding fresh medium (Vehicle or **SBC-110736**).
- **Incubation:** Incubate the cells for 24 hours at 37°C and 5% CO<sub>2</sub>.
- **Sample Collection:**
  - **Supernatant:** Carefully collect the culture supernatant from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the clarified supernatant to a new tube for dsDNA and IFN-β analysis. Store at -80°C.
  - **Cell Lysate:** Wash the remaining adherent cells once with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.<sup>[10][11]</sup> Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C for Western blot analysis.

## Protocol 2: Quantification of Extracellular dsDNA (PicoGreen Assay)

This protocol quantifies dsDNA in the collected cell culture supernatants using a fluorescent dye such as Quant-iT™ PicoGreen®.[\[12\]](#)[\[13\]](#)

- Reagent Preparation:
  - Thaw the PicoGreen® reagent and DNA standards at room temperature, protected from light.[\[12\]](#)[\[14\]](#)
  - Prepare a 1:200 working solution of PicoGreen® reagent in 1X TE buffer.[\[15\]](#)[\[16\]](#)
  - Prepare a standard curve using the provided  $\lambda$  DNA standard by performing serial dilutions in 1X TE buffer (e.g., from 1000 ng/mL down to 0 ng/mL).[\[17\]](#)
- Assay Procedure:
  - Pipette 100  $\mu$ L of each standard and unknown sample (supernatant) in duplicate into a black 96-well microplate.
  - Add 100  $\mu$ L of the diluted PicoGreen® working solution to all wells.[\[15\]](#)
  - Mix gently by shaking the plate.
  - Incubate for 5 minutes at room temperature, protected from light.[\[17\]](#)
- Measurement: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[\[15\]](#)
- Calculation: Subtract the average fluorescence of the blank (0 ng/mL DNA) from all other readings. Plot the standard curve (fluorescence vs. DNA concentration) and determine the dsDNA concentration in the samples from the linear regression of the standard curve.

## Protocol 3: Assessment of STING Pathway Activation

### A. IFN- $\beta$ Quantification by ELISA

This protocol measures the concentration of secreted IFN- $\beta$  in the cell culture supernatant.

- Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions for a human IFN- $\beta$  ELISA kit.[\[18\]](#)[\[19\]](#)
- Assay Procedure:
  - Add 100  $\mu$ L of standards and samples (supernatant) to the appropriate wells of the pre-coated plate.[\[18\]](#)
  - Incubate for 1-2 hours at 37°C.
  - Wash the wells several times.
  - Add 100  $\mu$ L of the biotinylated detection antibody and incubate for 1 hour at 37°C.[\[18\]](#)
  - Wash the wells, then add 100  $\mu$ L of HRP-streptavidin conjugate and incubate for 30 minutes.[\[20\]](#)
  - Wash the wells, then add 90  $\mu$ L of TMB substrate solution and incubate in the dark until color develops (10-20 minutes).[\[18\]](#)
  - Add 50  $\mu$ L of stop solution to each well.[\[18\]](#)
- Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
- Calculation: Generate a standard curve and calculate the IFN- $\beta$  concentration in the samples as described for the dsDNA assay.

#### B. p-IRF3 (Ser396) Detection by Western Blot

This protocol assesses the phosphorylation of IRF3 in the cell lysates.

- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
- Sample Preparation: Mix 20-30  $\mu$ g of protein from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

- SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[\[11\]](#)[\[21\]](#)
  - Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) (e.g., Cell Signaling Technology #4947) overnight at 4°C.
  - Wash the membrane 3 times with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[\[22\]](#)
- Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total IRF3 and a loading control (e.g.,  $\beta$ -actin or GAPDH).

## Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of **SBC-110736** on Extracellular dsDNA Release

Treatment Group	SBC-110736 (μM)	Extracellular dsDNA (ng/mL) ± SD	% Inhibition vs. Stimulus Only
Untreated Control	0	15.2 ± 2.1	N/A
UVB Only	0	250.6 ± 18.5	0%
UVB + SBC-110736	0.1	188.1 ± 15.3	24.9%
UVB + SBC-110736	1.0	95.7 ± 9.8	61.8%
UVB + SBC-110736	10.0	45.3 ± 5.5	81.9%

Table 2: Effect of **SBC-110736** on IFN-β Secretion

Treatment Group	SBC-110736 (μM)	IFN-β (pg/mL) ± SD	% Inhibition vs. Stimulus Only
Untreated Control	0	< 50	N/A
UVB Only	0	1850.4 ± 120.7	0%
UVB + SBC-110736	0.1	1425.8 ± 105.2	23.0%
UVB + SBC-110736	1.0	760.1 ± 65.4	58.9%
UVB + SBC-110736	10.0	212.5 ± 25.1	88.5%

Table 3: Densitometry Analysis of Western Blots



Treatment Group	SBC-110736 (μM)	p-IRF3 / Total IRF3 Ratio (Normalized)	% Inhibition vs. Stimulus Only
Untreated Control	0	0.05	N/A
UVB Only	0	1.00	0%
UVB + SBC-110736	0.1	0.72	28.0%
UVB + SBC-110736	1.0	0.35	65.0%
UVB + SBC-110736	10.0	0.11	89.0%

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